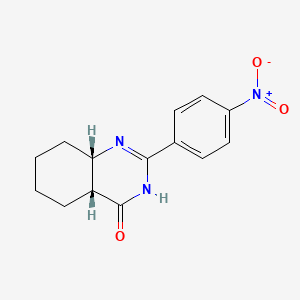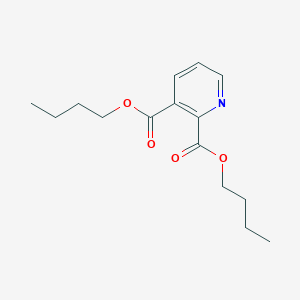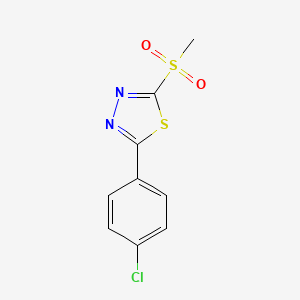![molecular formula C13H18N2O2 B14495643 1-[(2-Ethyl-5-nitrophenyl)methyl]pyrrolidine CAS No. 63789-14-0](/img/structure/B14495643.png)
1-[(2-Ethyl-5-nitrophenyl)methyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Ethyl-5-nitrophenyl)methyl]pyrrolidine is a compound that belongs to the class of pyrrolidines, which are heterocyclic amines characterized by a five-membered ring containing nitrogen.
Preparation Methods
The synthesis of 1-[(2-Ethyl-5-nitrophenyl)methyl]pyrrolidine typically involves the reaction of 2-ethyl-5-nitrobenzyl chloride with pyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(2-Ethyl-5-nitrophenyl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(2-Ethyl-5-nitrophenyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects . The pyrrolidine ring can also interact with proteins and other biomolecules, influencing their function and activity .
Comparison with Similar Compounds
1-[(2-Ethyl-5-nitrophenyl)methyl]pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidinone derivatives: These compounds share the pyrrolidine ring but differ in their functional groups, leading to different biological activities and applications.
Pyrrolidine-2,5-diones: These compounds have a similar core structure but exhibit different chemical reactivity and biological properties.
N-substituted pyrrolidines: These compounds have various substituents on the nitrogen atom, which can significantly alter their chemical and biological behavior.
Properties
CAS No. |
63789-14-0 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-[(2-ethyl-5-nitrophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H18N2O2/c1-2-11-5-6-13(15(16)17)9-12(11)10-14-7-3-4-8-14/h5-6,9H,2-4,7-8,10H2,1H3 |
InChI Key |
RLVSHOWLESYEBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)[N+](=O)[O-])CN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


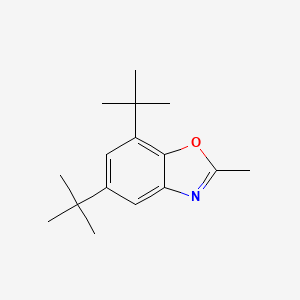
![N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495567.png)
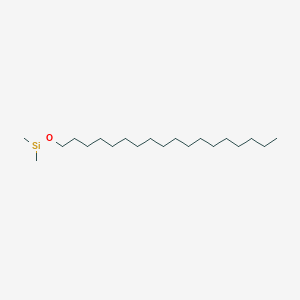


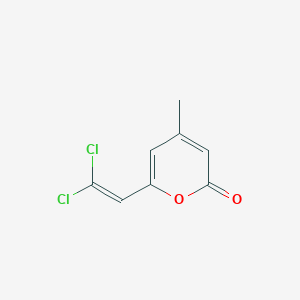
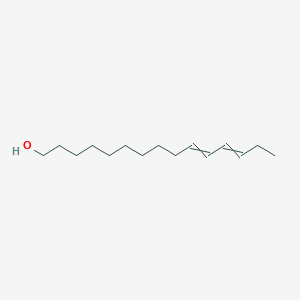
![[(2-Methylbutan-2-yl)sulfanyl]acetaldehyde](/img/structure/B14495595.png)
![4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol](/img/structure/B14495599.png)

